Tert-butyl 4-(tert-butyl)phenyl sulfide

Catalog No.
S8054118
CAS No.
M.F
C14H22S
M. Wt
222.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(tert-butyl)phenyl sulfide

Product Name

Tert-butyl 4-(tert-butyl)phenyl sulfide

IUPAC Name

1-tert-butyl-4-tert-butylsulfanylbenzene

Molecular Formula

C14H22S

Molecular Weight

222.39 g/mol

InChI

InChI=1S/C14H22S/c1-13(2,3)11-7-9-12(10-8-11)15-14(4,5)6/h7-10H,1-6H3

InChI Key

WABNBSJOZHACFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC(C)(C)C

Tert-butyl 4-(tert-butyl)phenyl sulfide is an organosulfur compound characterized by the presence of a tert-butyl group and a phenyl sulfide moiety. Its chemical structure can be represented as C16H22SC_{16}H_{22}S, indicating it consists of 16 carbon atoms, 22 hydrogen atoms, and one sulfur atom. This compound exhibits properties typical of sulfides, including low polarity and potential for various chemical reactivity due to the sulfur atom's ability to participate in nucleophilic and electrophilic reactions.

  • Oxidation: The compound may be oxidized to form sulfoxides or sulfones, particularly under photosensitized conditions. This involves the interaction with singlet oxygen, which can lead to the formation of sulfoxides in solvents like methanol and acetonitrile .
  • Nucleophilic Substitution: The sulfur atom in tert-butyl 4-(tert-butyl)phenyl sulfide can act as a nucleophile in reactions with electrophiles, allowing for the formation of various derivatives.
  • Sulfonylation: This compound can participate in sulfonylation reactions, where it can react with sulfonyl hydrazines in the presence of catalysts to yield unsymmetrical diarylmethyl sulfones .

While specific biological activities of tert-butyl 4-(tert-butyl)phenyl sulfide are not extensively documented, compounds containing sulfur often exhibit various biological properties. Sulfides can have antimicrobial and antifungal activities, making them of interest in pharmaceutical research. The potential for biological activity may also stem from its structural similarity to other bioactive sulfur-containing compounds.

The synthesis of tert-butyl 4-(tert-butyl)phenyl sulfide can be achieved through several methods:

  • Nucleophilic Substitution Reactions: This method typically involves reacting tert-butyl phenol with a suitable sulfur source, such as sulfur dichloride or thiol compounds, under basic conditions.
  • Photosensitized Reactions: Recent studies suggest that photosensitized oxidation methods can also be employed to create similar sulfides from simpler precursors .
  • Catalyzed Reactions: Utilizing phase transfer catalysts can enhance the yield and efficiency of the synthesis process, particularly when dealing with less soluble reactants .

Tert-butyl 4-(tert-butyl)phenyl sulfide has potential applications in various fields:

  • Chemical Industry: It may serve as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Given its potential biological activity, it could be explored for use in drug development.
  • Materials Science: The compound might be used in polymer formulations or as a stabilizing agent.

Tert-butyl 4-(tert-butyl)phenyl sulfide shares structural features with several related compounds. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Phenyl sulfideSimple phenyl group attached to sulfurBasic structure; less steric hindrance
Tert-butyl phenolHydroxyl group on tert-butyl phenolExhibits strong hydrogen bonding properties
Diphenyl sulfideTwo phenyl groups attached to sulfurGreater steric hindrance; different reactivity
Tert-butyl diphenyl sulfideTwo tert-butyl groups on diphenyl sulfideEnhanced steric effects; potential for unique reactions

The uniqueness of tert-butyl 4-(tert-butyl)phenyl sulfide lies in its dual tert-butyl substituents that provide significant steric hindrance, influencing its reactivity and interactions compared to simpler or more symmetrical structures like diphenyl sulfide.

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Exact Mass

222.14422188 g/mol

Monoisotopic Mass

222.14422188 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-28-2023

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